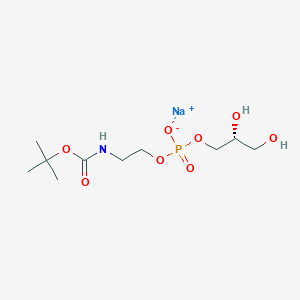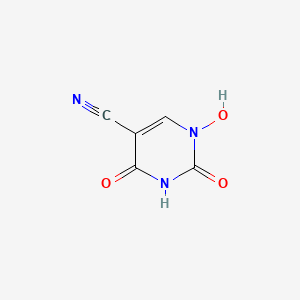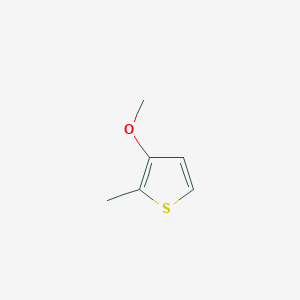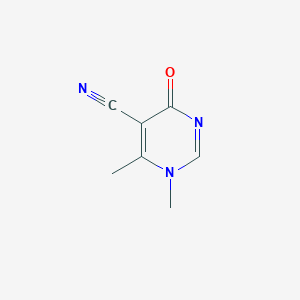
2,6-Dichloro-3,4'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-3,4’-bipyridine is a bipyridine derivative characterized by the presence of chlorine atoms at the 2 and 6 positions of the bipyridine structure. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. The presence of chlorine atoms in 2,6-Dichloro-3,4’-bipyridine enhances its reactivity and stability, making it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction of 2-pyridyl zinc halides with bromopyridines in the presence of a palladium catalyst . Another method is the Stille coupling, which uses organotin compounds as reagents . These reactions are usually carried out under inert conditions to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of 2,6-Dichloro-3,4’-bipyridine often involves large-scale coupling reactions using metal catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, electrochemical methods have been explored for the synthesis of bipyridine derivatives, offering a more environmentally friendly approach .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-3,4’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form bipyridinium salts or reduction to form bipyridine radicals.
Common Reagents and Conditions
Common reagents used in the reactions of 2,6-Dichloro-3,4’-bipyridine include bis(pinacolato)diboron for diboration reactions, palladium catalysts for coupling reactions, and various organometallic reagents for substitution reactions .
Major Products
The major products formed from the reactions of 2,6-Dichloro-3,4’-bipyridine include substituted bipyridines, bipyridinium salts, and diborylated pyrazines .
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-3,4’-bipyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-3,4’-bipyridine involves its ability to stabilize radical intermediates and facilitate electron transfer processes. In catalytic reactions, the chlorine atoms enhance the stability of the bipyridine-stabilized boryl radicals, which are key intermediates in diboration reactions . The compound’s ability to form stable complexes with metals also plays a crucial role in its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: Lacks chlorine atoms and has different reactivity and stability compared to 2,6-Dichloro-3,4’-bipyridine.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns and applications.
2,6-Dichloro-4,4’-bipyridine: Similar to 2,6-Dichloro-3,4’-bipyridine but with chlorine atoms at different positions, affecting its reactivity and stability.
Uniqueness
2,6-Dichloro-3,4’-bipyridine is unique due to the specific positioning of chlorine atoms, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable compound for catalytic applications and the synthesis of advanced materials .
Eigenschaften
Molekularformel |
C10H6Cl2N2 |
|---|---|
Molekulargewicht |
225.07 g/mol |
IUPAC-Name |
2,6-dichloro-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-2-1-8(10(12)14-9)7-3-5-13-6-4-7/h1-6H |
InChI-Schlüssel |
QVVORSUGMAXPHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1C2=CC=NC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)







